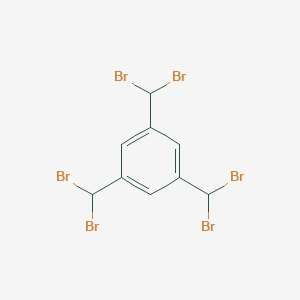

1,3,5-Tris(dibrommethyl)benzol

Übersicht

Beschreibung

1,3,5-Tris(dibromomethyl)benzene is a compound that has three bromo substituents around an aromatic ring . It can be used as a cross-linker and is mainly utilized in the synthesis of ligands and dendrimeric monomers .

Synthesis Analysis

The compound has been used in the preparation of novel Metal-Organic Frameworks (MOFs) consisting of 1,3,5-tris(1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions . It has also been used in the synthesis of microporous polymers for selective adsorption of CO2 and H2 .Molecular Structure Analysis

The crystal structure of 1,3,5-tris(dibromomethyl)benzene is hexagonal with a space group of P63/m . The C–Br bond length is 1.942(5) Å and the Br–C–Br angle is 108.7(4)° . These results are similar to those observed in previously reported dibromomethyl-substituted benzene compounds .Chemical Reactions Analysis

1,3,5-Tris(dibromomethyl)benzene can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers . The photochemical reaction of mesitylene with bromine proceeds through a series of radical reactions and rearrangements to form 1,3,5-tris(dibromomethyl)benzene .Physical and Chemical Properties Analysis

The compound has three bromo substituents around an aromatic ring . More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 1,3,5-Tris(dibrommethyl)benzol mit Schwerpunkt auf einzigartigen Anwendungen:

Protonenaustauschmembranen für Brennstoffzellen

This compound wird verwendet, um Protonenaustauschmembranen (PEMs) herzustellen, indem Polybenzimidazol (PBI) und die Verbindung selbst kovalent miteinander verbunden werden. Diese PEMs sind für Brennstoffzellenanwendungen von entscheidender Bedeutung .

Synthese des Trifluoracetamid-Derivats Triaza[3.3]cyclophan

Diese Verbindung wird bei der Synthese des Trifluoracetamid-Derivats Triaza[3.3]cyclophan verwendet .

Entwicklung von Adsorptionsmembranen

Es kann verwendet werden, um poröse aromatische Gerüste zu synthetisieren, die bei der Entwicklung von Adsorptionsmembranen zur Behandlung organischer Schadstoffe eine wichtige Rolle spielen .

Herstellung von organischen Leuchtdioden (OLEDs)

This compound kann bei der Herstellung von Pyridin-basierten, hocheffizienten OLEDs verwendet werden .

Selektive Adsorption von CO2 und H2

Die Verbindung kann mit Triptycen-Monomeren unter Verwendung der Friedel-Crafts-Alkylierungsreaktion zu mikroporösen Polymeren vernetzt werden. Diese Polymere sind für die selektive Adsorption von CO2 und H2 ausgelegt .

Kristallstrukturanalyse

Die Synthese von this compound und die Durchführung nachfolgender Derivatanwendungen ist aufgrund seiner einzigartigen Kristallstruktur von Bedeutung, die durch Einkristallstrukturanalyse aufgedeckt wurde .

Wirkmechanismus

Target of Action

1,3,5-Tris(dibromomethyl)benzene is a versatile compound with three bromo substituents around an aromatic ring . It primarily targets organic reactions and is mainly utilized in the synthesis of ligands and dendrimeric monomers .

Mode of Action

The compound’s mode of action is primarily through its role as a cross-linker . It can be crosslinked with other monomers to form complex structures. For instance, it can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers .

Biochemical Pathways

Its use in the synthesis of ligands and dendrimeric monomers suggests that it may play a role in various organic reactions .

Result of Action

The primary result of the action of 1,3,5-Tris(dibromomethyl)benzene is the formation of complex structures when it is used as a cross-linker . For example, it can form microporous polymers when crosslinked with triptycene monomers . These polymers can be used for selective adsorption of CO2 and H2 .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1,3,5-Tris(dibromomethyl)benzene plays a significant role in biochemical reactions, particularly in organic synthesis. It is known to interact with various enzymes and proteins, facilitating cross-linking reactions. The compound’s bromine atoms are highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes 1,3,5-Tris(dibromomethyl)benzene a valuable tool in the synthesis of complex organic molecules and polymers .

Cellular Effects

The effects of 1,3,5-Tris(dibromomethyl)benzene on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cross-link proteins can disrupt normal cellular functions, leading to changes in cell behavior. For example, it can inhibit the activity of certain enzymes by covalently modifying their active sites, thereby altering metabolic pathways .

Molecular Mechanism

At the molecular level, 1,3,5-Tris(dibromomethyl)benzene exerts its effects through covalent binding interactions with biomolecules. The bromine atoms in the compound can form covalent bonds with nucleophilic groups such as thiols and amines. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Tris(dibromomethyl)benzene can change over time. The compound is relatively stable under standard conditions but can degrade under certain environmental factors such as light and heat. Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 1,3,5-Tris(dibromomethyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause significant toxicity, including cell death and tissue damage. Studies have shown that there is a threshold dose above which the adverse effects become pronounced .

Metabolic Pathways

1,3,5-Tris(dibromomethyl)benzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 1,3,5-Tris(dibromomethyl)benzene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its lipophilicity, allowing it to accumulate in lipid-rich areas .

Subcellular Localization

1,3,5-Tris(dibromomethyl)benzene is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific cellular locations. These localizations are crucial for its role in biochemical reactions and cellular processes .

Eigenschaften

IUPAC Name |

1,3,5-tris(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGZVNSQLBRQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(Br)Br)C(Br)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575908 | |

| Record name | 1,3,5-Tris(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-66-3 | |

| Record name | 1,3,5-Tris(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the crystal structure of 1,3,5-tris(dibromomethyl)benzene?

A1: Understanding the crystal structure of a compound provides valuable insights into its physical and chemical properties. [] Knowing the exact arrangement of atoms within the crystal lattice of 1,3,5-tris(dibromomethyl)benzene can help predict its stability, solubility, and potential reactivity. This information can be crucial for further research and potential applications in materials science or synthetic chemistry.

Q2: What were the key findings of the crystallographic study on 1,3,5-tris(dibromomethyl)benzene?

A2: The study successfully determined the crystal structure of 1,3,5-tris(dibromomethyl)benzene using X-ray diffraction techniques. It revealed that the compound crystallizes in the hexagonal system with the space group P63/m. [] Key parameters determined include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)

![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)

![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)